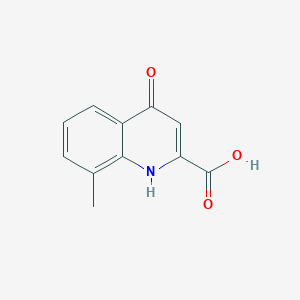

4-羟基-8-甲基喹啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-8-methylquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position. This structure is a key scaffold in various chemical syntheses and has potential applications in medicinal chemistry due to its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4-hydroxy-8-methylquinoline-2-carboxylic acid, has been explored in several studies. A method for synthesizing tetrahydroquinoline carboxylic acid derivatives, which are structurally related to the compound of interest, has been reported using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study describes the synthesis of 4-hydroxy-2-methylquinoline derivatives through a process involving phthalic anhydride aminolysis, esterification with diazomethane, and Dieckmann condensation . Additionally, a two-step synthesis starting from commercially available 2-aminobenzoic acids has been developed, which includes the formation of isatoic anhydrides and subsequent reaction with sodium enolate of ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is of significant interest due to their potential as ligands in complexation reactions. One study demonstrates the structural characterization of a dioxovanadium(V) complex with a quinoline derivative, highlighting the tridentate ligand behavior of the compound and its ability to form a hexagonal molecular arrangement through π-π interactions . Another study confirms the structure of a thioxoquinoline derivative using various spectroscopic methods and single crystal X-ray diffraction, revealing the presence of a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

Quinoline derivatives are versatile in chemical reactions, often serving as intermediates for further functionalization. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids has been achieved using Sonogashira cross-coupling and the Pfitzinger reaction, indicating the reactivity of the hydroxyquinoline scaffold towards various coupling reactions . Moreover, the condensation of 4-hydroxy-3-formylquinolin-2-ones with amines has been reported, showcasing the ability of quinoline aldehydes to undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. For example, the antibacterial activity of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position has been evaluated, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The antitubercular properties of hetarylamides of 4-hydroxy-2-oxoquinoline have also been studied, suggesting the importance of the hydroxy group and the quinoline core in biological activity .

科学研究应用

医药应用:抗癌药物

4-羟基-8-甲基喹啉-2-羧酸:及其衍生物已被鉴定为潜在的抗癌药物。 它们表现出药理特性,使其能够作为铁螯合剂,可用于神经保护和作为2OG依赖性酶的抑制剂 。 这些化合物还可以抑制金属蛋白,从而增强其抗癌能力 .

生物化学研究:酶抑制

在生物化学研究中,该化合物用作多种酶的抑制剂。 它特别因其对2OG依赖性加氧酶的有效性而著称,这些酶是多种人类疾病的治疗靶点 。 它在表观遗传过程中的作用也很重要,因为它可以影响组蛋白去甲基化酶和其他核酸修饰酶的活性 .

材料科学:螯合剂

4-羟基-8-甲基喹啉-2-羧酸的螯合特性使其在材料科学中具有价值。它可以与金属形成络合物,这对合成新材料和催化剂很有用。 这种特性对于开发具有特定电子或磁性的创新材料至关重要.

环境化学:检测溶剂中的水

该化合物已被用于开发用于检测非质子有机溶剂中的水的探针。 它与2-氨基苯酚反应形成苯并恶唑衍生物,该衍生物能够在水中发生荧光猝灭,使其成为环境化学应用的实用工具 .

药物化学:神经保护剂

作为神经保护剂,4-羟基-8-甲基喹啉-2-羧酸可以螯合铁,这对治疗神经退行性疾病有益。 通过调节大脑中的金属稳态,它可以帮助保护神经元免受金属诱导的氧化应激造成的损伤 .

抗菌研究:抗HIV和抗真菌特性

该化合物的衍生物已显示出作为抗HIV剂和抗真菌药物的希望。 它们能够抑制这些病原体中的关键酶,使其成为开发治疗传染病的新疗法的宝贵工具 .

未来方向

作用机制

Target of Action

4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

It’s known that quinoline derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

For instance, 8-hydroxyquinoline-2-carboxylic acid, a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .

Result of Action

Quinoline derivatives are known to have diverse biological and pharmaceutical activities .

Action Environment

It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquid mediated reactions, and ultrasound irradiation reactions .

属性

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHTOPIOBVQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323090 |

Source

|

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35975-56-5 |

Source

|

| Record name | NSC403027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)